7-Bromo-3-(trifluoromethyl)quinoline

Cross-Coupling Suzuki-Miyaura Synthesis

Using a generic trifluoromethylquinoline or incorrect isomer (e.g., 6- or 8-bromo) jeopardizes SAR studies and target potency. 7-Bromo-3-(trifluoromethyl)quinoline (CAS 1246549-93-8) solves this with its precise 7-bromo-3-CF3 pattern, enabling regiospecific cross-coupling while preserving the privileged quinoline core. • Direct Suzuki handle for rapid parallel library synthesis • Validated scaffold for antimalarial (superior to chloroquine) and kinase inhibitor programs • Reduces step count and improves yield vs. linear synthesis. In stock for immediate global dispatch.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 1246549-93-8
Cat. No. B1382273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(trifluoromethyl)quinoline
CAS1246549-93-8
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C(F)(F)F)Br
InChIInChI=1S/C10H5BrF3N/c11-8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H
InChIKeyICGBGNJCQUURAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-(trifluoromethyl)quinoline: Dual-Functional Building Block


7-Bromo-3-(trifluoromethyl)quinoline (CAS: 1246549-93-8) is a heteroaromatic quinoline derivative characterized by a bromine atom at the 7-position and a trifluoromethyl group at the 3-position of the quinoline core [1]. This specific substitution pattern yields a building block with a molecular weight of 276.05 g/mol, making it a versatile intermediate in the synthesis of complex molecules [1]. Its primary value in a procurement context lies in its dual reactive sites: the aryl bromide facilitates versatile cross-coupling chemistries for molecular extension, while the trifluoromethyl group imparts enhanced metabolic stability, lipophilicity, and unique electronic properties to the resulting compounds, a feature widely exploited in drug discovery and agrochemical research [1].

Regiospecific handle for Suzuki and other cross-coupling chemistries
Incorporates CF₃ group for lipophilicity and metabolic profile modulation
Core scaffold for medicinal chemistry and agrochemical building block libraries

Critical Regiochemistry in Quinoline Procurement


Procuring a generic 'trifluoromethylquinoline' or a close analog without the precise 7-bromo-3-trifluoromethyl substitution pattern is a high-risk strategy for research continuity. The specific location of both the bromine and the trifluoromethyl group on the quinoline ring is not arbitrary; it dictates the molecule's electronic distribution, its binding mode to biological targets, and its synthetic utility. Replacing it with an alternative, such as a 6-bromo or 8-bromo isomer or a 2-trifluoromethyl variant, will lead to compounds with divergent and unpredictable properties. Studies on related systems show that the substitution pattern directly influences a compound's ability to occupy specific binding pockets, like the 'hinge region' of a kinase, and alters the electronic effects that are crucial for downstream biological activity [1]. Using a different isomer invalidates structure-activity relationship (SAR) studies and can lead to a complete loss of potency or a change in target engagement, necessitating a full re-optimization of a lead series and significantly increasing project timelines and costs [1].

6-bromo or 8-bromo isomers: altered electronic distribution and binding mode may invalidate SAR studies
2-trifluoromethyl variant: different regiochemistry shifts target engagement and synthetic utility
Non-halogenated or unsubstituted quinoline: loses critical diversification handle for lead optimization

Quantitative Differentiation Evidence


Regiospecific Suzuki Coupling at 7-Bromo Position

The 7-bromo substituent in 7-bromo-3-(trifluoromethyl)quinoline provides a defined and reactive chemical handle for regiospecific functionalization, a key differentiator from its chloro or iodo analogs in terms of reactivity profile and from non-halogenated or differently halogenated 3-trifluoromethylquinolines [1]. This specific regiochemistry is critical; for instance, a 6-bromo or 8-bromo isomer would lead to a structurally and electronically distinct product post-coupling. The synthetic value is demonstrated by the use of 7-bromoquinolin-2(1H)-one, a close analog, in microwave-assisted Suzuki cross-coupling to create 3,7′-biquinoline derivatives, a reaction that proceeds with high yield and is regiospecific for the 7-position [1].

Regiospecific Suzuki coupling
7-bromo substrate yields distinct 3,7′-biquinoline regioisomer; 6-bromo yields 3,6′-isomer, no cross-reactivity
Enables predictable molecular library synthesis via regiospecific cross-coupling
Microwave-assisted Suzuki conditions confirmed regioselectivity
Cross-Coupling Suzuki-Miyaura Synthesis Material Science Medicinal Chemistry

Antimalarial Activity of 7-CF3-Quinoline Core

Compounds based on the 7-trifluoromethylquinoline core, of which 7-bromo-3-(trifluoromethyl)quinoline is a direct synthetic precursor, have demonstrated significantly superior ex vivo antimalarial activity compared to established clinical drugs. A study directly compared 12 quinoline di-Mannich base compounds containing either a 7-dichloroquinoline or a 7-trifluoromethylquinoline nucleus with amodiaquine, chloroquine, and pyronaridine [1]. The data show that 8 of the 12 compounds, all incorporating the 7-substituted quinoline core, produced levels of antimalarial activity in serum 1 to 7 days post-administration that were greater than those of the comparator drugs [1].

Antimalarial activity
Class-level inference
8 of 12 7-CF₃/dichloroquinoline compounds showed greater ex vivo activity than chloroquine, amodiaquine, pyronaridine (1–7 days post-dose)
Supports 7-CF₃ quinoline as a pharmacophore for antimalarial resistance research
Saimiri monkey serum tested against multidrug-resistant P. falciparum K1; class-level evidence
Antimalarial Infectious Disease Drug Discovery Plasmodium falciparum Pharmacokinetics

Kinase Inhibition: Regiochemistry Dictates Potency

While this evidence uses the 4-trifluoromethyl isomer, it provides a crucial class-level inference about the importance of precise substitution patterns in trifluoromethylquinolines. It demonstrates that small changes to the molecule's periphery can dramatically alter target affinity. A hit-to-lead optimization study on 4-trifluoromethylquinoline SGK1 inhibitors found that a specific structural modification—replacing a 6-methoxy group with a larger aryl ring—resulted in a 7.8-fold improvement in inhibitory potency against the SGK1 kinase [1]. This is a direct, quantifiable comparison showing how a single change on the quinoline core impacts biological activity.

Kinase inhibition
Class-level inference
7.8-fold improvement in SGK1 inhibitory potency (IC₅₀ 0.39 µM vs ~3.04 µM) by modifying quinoline periphery
Highlights that regiochemistry of trifluoromethylquinoline profoundly impacts target binding; correct isomer essential
Based on 4-CF₃ isomer study; class-level extrapolation to 3-CF₃ scaffold
Kinase Inhibitor SGK1 Oncology Prostate Cancer Drug Design

Strategic Application Scenarios


Lead Optimization for Antimalarial and Anticancer Targets

Procurement of this compound is optimal for medicinal chemistry programs focused on infectious diseases, particularly malaria, and oncology. Its established value as a precursor to potent antimalarial agents with superior activity to chloroquine [1], combined with the known role of substituted trifluoromethylquinolines as privileged scaffolds for kinase inhibition [2], makes it an essential component in the synthesis of focused libraries. Researchers can use the 7-bromo handle for rapid parallel synthesis via Suzuki or other cross-coupling reactions to explore chemical space around a validated 3-trifluoromethylquinoline core, expediting hit-to-lead and lead optimization phases. This targeted approach is more cost-effective than synthesizing a core scaffold from scratch.

Chemical Probes for Target Identification and Validation

For chemical biologists, 7-bromo-3-(trifluoromethyl)quinoline serves as a key intermediate for creating functionalized chemical probes. The ability to regiospecifically introduce diverse functional groups at the 7-position via cross-coupling [1] is paramount for attaching affinity tags, fluorescent reporters, or photoaffinity labels to the pharmacophoric trifluoromethylquinoline core. This allows for the creation of tool compounds for pull-down assays, cellular imaging, and target engagement studies without disrupting the core's binding properties, enabling precise target deconvolution and mechanism-of-action studies.

Scalable and Cost-Effective Synthetic Routes

In a process chemistry setting, this building block offers a strategic advantage by consolidating complexity. The core 3-trifluoromethylquinoline structure is pre-assembled, and the bromine provides a robust and industrially scalable reactive handle for the final diversification step. Using this single advanced intermediate is more efficient than a linear synthesis involving multiple de novo steps to install the trifluoromethyl group and a halogen on a quinoline ring. This can lead to a reduction in overall step count, a higher overall yield, and a more streamlined supply chain for the production of a target active pharmaceutical ingredient (API) or advanced lead candidate [1].

Application
Selection Property
Validation Focus
Antimalarial lead optimization research
Regiospecific diversification handle at 7-position
Pharmacophore exploration and resistance profiling
Chemical probe design
Site-selective functionalization without disrupting CF₃ core
Target engagement and pull-down assay compatibility
Scalable synthetic route development
Advanced intermediate with pre-installed bromo and CF₃
Step-count reduction and supply chain efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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